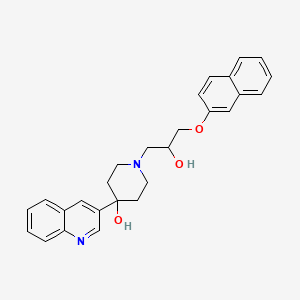

![molecular formula C18H20N2OS B3009885 N-(4,5-二氢萘并[1,2-d]噻唑-2-基)环己烷甲酰胺 CAS No. 361470-03-3](/img/structure/B3009885.png)

N-(4,5-二氢萘并[1,2-d]噻唑-2-基)环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

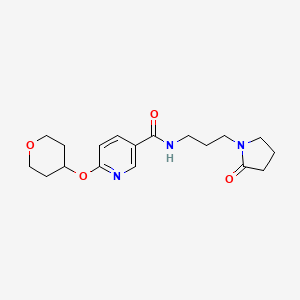

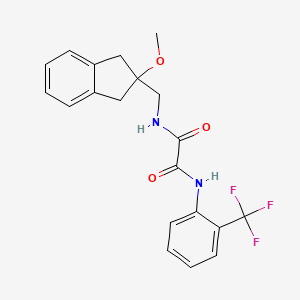

The synthesis of thiazole-based compounds has been explored in various studies. In one approach, thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using a low-temperature solution polycondensation technique. This involved the reaction of a thiazole-based monomer with different aliphatic and aromatic diacid chlorides, resulting in polymers with inherent viscosities ranging from 0.6 to 1.03 dL/g . Another study reported the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, yielding compounds with potential antimicrobial and antifungal activities . Additionally, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with one compound's crystal structure determined through X-ray diffraction .

Molecular Structure Analysis

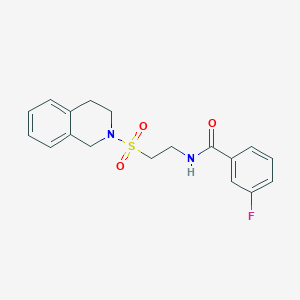

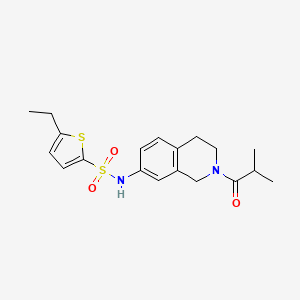

The molecular structure of thiazole-based compounds has been characterized using various analytical techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, revealing a triclinic space group and a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . In another study, the conformational features of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were determined through a single crystal X-ray study .

Chemical Reactions Analysis

The reactivity of thiazole-based compounds has been investigated in the context of corrosion inhibition and antimicrobial activity. The corrosion inhibitive properties of a thiazole-based monomer and selected polyamides were evaluated, with one polymer showing an inhibition efficiency of up to 98.24% on carbon steel in acidic conditions . The antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives was assessed against various bacterial and fungal strains, with some compounds demonstrating weak to moderate activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-based compounds have been correlated with their structural units. The thermal properties of thiazole-based polyamides were evaluated using TGA and DTG measurements, and their solubility and viscometry measurements were also reported . The psychotropic, anti-inflammatory, and cytotoxic activities of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were investigated, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action in some cases .

科学研究应用

合成与化学性质

- 该化合物的衍生物已通过各种化学反应合成,包括缩环和稠合过程,从而产生新的化学实体。例如,Konstantinova 等人(2013 年)描述了通过用 S2Cl2 和 DABCO 处理 N-取代的 2-(甲基氨基)萘醌合成 2,3-二氢萘并[2,3-d][1,3]噻唑-4,9-二酮,得到具有有趣化学结构和潜在应用的产品 (Konstantinova 等人,2013 年)。

生物活性与抗癌潜力

- 一些衍生物对各种癌细胞系表现出有效的抗癌活性。Turan-Zitouni 等人(2018 年)合成了噻唑啉-四氢萘衍生物并评估了它们的抗癌效力,显示出对人乳腺腺癌和肺癌细胞系的显着抗肿瘤效率 (Turan-Zitouni 等人,2018 年)。

抗菌和抗真菌应用

- 研究还探讨了相关化合物的抗菌和抗真菌活性。例如,Ahmed 等人(2020 年)对二氢萘衍生物进行了一项研究,揭示了有效的细胞毒活性,并表明具有抗菌用途的潜力 (Ahmed 等人,2020 年)。

分子对接与设计

- 作为新型CDK1抑制剂的副环戊烷基-噻唑杂化合物的构思和合成证明了这些化合物在靶向癌症治疗中的应用。Aly 等人(2020 年)重点介绍了他们对副环戊烷基-二氢萘并[2,3-d]噻唑的研究,显示出对黑色素瘤细胞系的抗增殖剂作用 (Aly 等人,2020 年)。

材料科学与缓蚀

- 在材料科学中,N-(4,5-二氢萘并[1,2-d]噻唑-2-基)环己烷甲酰胺的衍生物已被用于合成具有潜在缓蚀性能的聚合物中。Aly 等人(2014 年)合成了基于噻唑的聚酰胺,显示出作为缓蚀剂的有希望的结果 (Aly 等人,2014 年)。

安全和危害

The compound has been classified with the GHS pictograms GHS07, GHS08, GHS09 . The hazard statements associated with it are H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an appropriate waste disposal plant) .

未来方向

While specific future directions for this compound are not available in the retrieved data, compounds with similar structures have been studied for their potential as disruptors of mycobacterial energetics . This suggests that “N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could be of interest in the development of new therapeutic strategies against mycobacterial infections.

作用机制

Target of Action

A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound may interact with enzymes or proteins involved in the energy metabolism of certain bacteria.

Mode of Action

The structurally similar compound mentioned above is known to disrupt mycobacterial energetics . This could imply that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide might interact with its targets, leading to changes in the energy metabolism of the bacteria.

Biochemical Pathways

Given the potential disruption of mycobacterial energetics, it can be inferred that the compound may affect pathways related to energy production and utilization in the bacteria .

Result of Action

The disruption of mycobacterial energetics by a structurally similar compound suggests that n-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide may lead to changes in the energy metabolism of the bacteria, potentially inhibiting their growth or survival .

属性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-16-14-9-5-4-6-12(14)10-11-15(16)22-18/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATQQRRRWWYSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

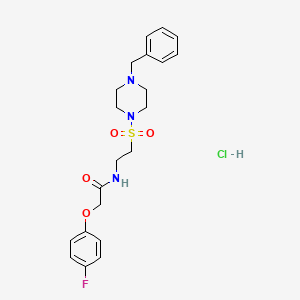

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

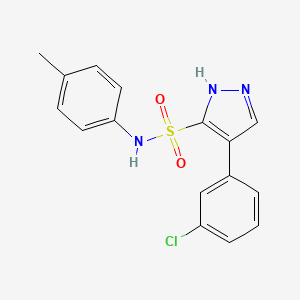

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

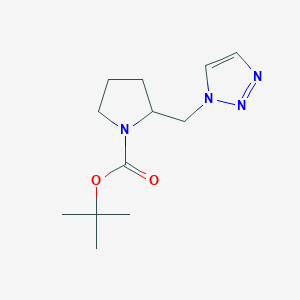

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)